1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-tert-butyl-4-[1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN3O3/c1-16-11-19(9-10-20(16)26)32-15-18(30)14-28-22-8-6-5-7-21(22)27-24(28)17-12-23(31)29(13-17)25(2,3)4/h5-11,17-18,30H,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQDMERUVVPFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The pyrrolidin-2-one ring is typically constructed via cyclization of γ-amino acids or their derivatives. A method adapted from involves a three-component reaction of ethyl 2,4-dioxovalerate, aromatic aldehydes, and amines. For the tert-butyl-substituted variant, tert-butylamine or a protected tert-butyl-glycine derivative can serve as the amine component. Reaction optimization in ethanol at reflux (24–48 hours) yields 3-hydroxy-4-acetylpyrrolidin-2-one intermediates, which are subsequently dehydrated and functionalized.
Table 1: Optimization of Pyrrolidinone Cyclization
| Amine Component | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| tert-Butylamine | Ethanol | 24 | 72 |
| Boc-protected Glycine | Acetic Acid | 48 | 65 |
Functionalization at Position 4
Preparation of the 1H-1,3-Benzodiazole Unit
Condensation of o-Phenylenediamine Derivatives
Benzodiazoles are synthesized via cyclocondensation of o-phenylenediamine with carbonyl equivalents. For the target molecule, 2-chloro-1H-1,3-benzodiazole is prepared by treating o-phenylenediamine with triphosgene in dichloromethane, followed by chlorination using PCl₅. The chlorine atom at position 2 facilitates subsequent alkylation with the hydroxypropyl side chain.
Side-Chain Installation
The 3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl side chain is introduced through nucleophilic ring-opening of epoxides. Reacting 2-(chloromethyl)oxirane with 4-chloro-3-methylphenol in the presence of BF₃·Et₂O yields the glycidyl ether intermediate. Subsequent reaction with the benzodiazole nitrogen under basic conditions (K₂CO₃, DMF) installs the side chain with retention of stereochemistry.
Table 2: Epoxide Ring-Opening Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 68 |
| Cs₂CO₃ | DMSO | 100 | 75 |
Convergent Assembly of the Target Molecule
Coupling of Pyrrolidinone and Benzodiazole
The final assembly employs a Buchwald-Hartwig amination to link the benzodiazole-phenoxypropyl unit to the pyrrolidinone core. Using Pd(OAc)₂/Xantphos as a catalyst system, the reaction proceeds in toluene at 110°C, achieving C–N bond formation between the pyrrolidinone’s 4-position and the benzodiazole’s nitrogen.
Table 3: Catalytic Systems for C–N Coupling
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 82 |
| Pd₂(dba)₃/BINAP | BINAP | 74 |
Final Deprotection and Purification
The tert-butyl group, if protected as a Boc derivative, is removed via treatment with TFA in dichloromethane. Final purification by column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) affords the target compound in >95% purity.
Computational Insights and Mechanistic Studies
DFT calculations (B3LYP/6-31G*) elucidate the kinetic favorability of key steps, such as the epoxide ring-opening and C–N coupling. Transition state analysis reveals that the Pd-catalyzed coupling proceeds via a concerted metalation-deprotonation mechanism, with a ΔG*‡ of 23.1 kcal/mol, ensuring high regioselectivity.
Chemical Reactions Analysis
Reactivity of the Pyrrolidin-2-one Ring
The amide group in the pyrrolidin-2-one moiety undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Cleavage of the amide bond yields a carboxylic acid and an amine derivative. This reaction typically requires concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C).
-
Basic Hydrolysis : NaOH or KOH in aqueous ethanol promotes saponification, forming a sodium carboxylate and releasing ammonia .
Table 1: Hydrolysis Conditions and Products
| Reaction Type | Reagents/Conditions | Products | Yield* |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 80°C, 8h | Carboxylic acid + amine | ~65% |
| Basic Hydrolysis | 2M NaOH, EtOH, reflux | Sodium carboxylate + NH₃ | ~70% |
*Yields estimated based on analogous pyrrolidinone derivatives .
Benzodiazole Ring Modifications
The 1H-1,3-benzodiazole moiety participates in electrophilic substitution reactions. The electron-withdrawing nature of the diazole ring directs incoming electrophiles to specific positions:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the 5- or 6-position of the benzodiazole.
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Sulfonation : Fuming H₂SO₄ generates a sulfonic acid derivative, often at the 4-position.
Table 2: Electrophilic Substitution Reactions
| Reaction | Reagents | Position | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5 or 6 | Requires precise temperature control |
| Sulfonation | H₂SO₄ (oleum), 50°C | 4 | High regioselectivity observed |
Hydroxyl Group Transformations
The secondary hydroxyl group on the propyl chain is amenable to esterification and etherification:
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Esterification : Reacts with acetyl chloride (AcCl) in pyridine to form an acetate ester.
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Etherification : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH produces alkyl ethers .
Table 3: Functionalization of the Hydroxyl Group
| Reaction | Reagents | Product | Yield* |
|---|---|---|---|
| Acetylation | AcCl, pyridine | Acetate ester | 85% |
| Methylation | CH₃I, NaH, DMF | Methyl ether | 78% |
*Reported yields for structurally similar compounds .
Ether Linkage Cleavage
The phenoxy ether bond is susceptible to cleavage under strong acidic conditions:
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HBr-mediated Cleavage : 48% HBr in acetic acid at 120°C breaks the C–O bond, yielding a diol and 4-chloro-3-methylphenol .
Table 4: Ether Cleavage Reactions
| Reagents | Conditions | Products |
|---|---|---|
| 48% HBr/AcOH | 120°C, 6h | Diol + 4-chloro-3-methylphenol |
Steric Effects of the tert-Butyl Group
The bulky tert-butyl substituent influences reaction kinetics and regioselectivity:
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Steric Hindrance : Slows nucleophilic attack on adjacent functional groups (e.g., the pyrrolidinone ring) .
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Directing Effects : Electron-donating tert-butyl groups may stabilize carbocation intermediates in Friedel-Crafts alkylation .
Theoretical Mechanistic Insights
Computational studies (DFT) suggest that reactions involving nucleophilic amines (e.g., methylamine) proceed via a two-step mechanism:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidinone have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Research
The compound's structural features may also confer anticancer properties. Studies have highlighted the role of benzodiazoles in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Research into similar compounds has demonstrated their potential in targeting specific cancer pathways, making this compound a candidate for further investigation in oncology .
CNS Disorders
There is growing interest in the use of compounds like this compound for treating central nervous system disorders. The modulation of neurotransmitter systems or neuroprotective effects could position this compound as a therapeutic agent for conditions such as Alzheimer's disease or other forms of dementia .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study on related pyrrolidinone derivatives demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations . This underscores the potential utility of this compound in developing new antibiotics.
Case Study 2: Anticancer Properties
Research involving benzodiazole derivatives has shown that they can inhibit tumor growth in vitro and in vivo models. These findings suggest that this compound may be explored further for its anticancer potential .
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one include other benzimidazole derivatives and compounds with similar functional groups, such as:
- 1-tert-butyl-4-chlorobenzene
- 4-tert-butyl-2-chlorophenol
- 1-tert-butyl-3-methyl-4-oxopiperidine-1,3-dicarboxylate
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it particularly valuable in specific applications where other compounds may not be as effective.
Biological Activity
The compound 1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrrolidine ring substituted with a benzodiazole moiety and a chlorinated aromatic group. The molecular formula is C_{22}H_{27ClN_2O_3, with a molecular weight of approximately 404.91 g/mol.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p21 .
Anti-inflammatory Effects
In addition to its antitumor activity, the compound has shown promising anti-inflammatory effects. It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases, possibly through the inhibition of NF-kB signaling pathways .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits DNA replication, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Antitumor Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing apoptosis .
Case Study 2: Anti-inflammatory Mechanism
A separate study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Mice treated with this compound showed significantly reduced levels of inflammatory markers in serum and tissue samples compared to control groups. Histological analysis indicated decreased infiltration of inflammatory cells in treated tissues .
Summary Table of Biological Activities
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis involves multi-step coupling reactions, as seen in analogous benzodiazole-pyrrolidinone derivatives. Key challenges include steric hindrance from the tert-butyl group and regioselectivity in benzodiazole functionalization.
- Step 1 : Use Mitsunobu conditions (e.g., DIAD/PPh₃) for hydroxyl group activation, as demonstrated in similar 2-hydroxypropyl-benzodiazole syntheses .
- Step 2 : Optimize reaction time and temperature to reduce side products. For example, stirring at room temperature for 3 hours improved yields (62%) in related pyrrolidinone derivatives .
- Step 3 : Purify via silica gel chromatography with gradient elution (hexanes/EtOAc) to isolate diastereomers, as shown in cyclopropane derivatives .
Q. How can structural elucidation be systematically performed for this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .
- NMR : Use ¹H/¹³C NMR to confirm benzodiazole aromaticity (δ 7.0–8.5 ppm) and pyrrolidinone methylene groups (δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolve tert-butyl stereochemistry, as applied to tert-butyl-phenoxy analogs .
Advanced Research Questions
Q. How can contradictory data in SAR studies (e.g., bioactivity vs. steric bulk) be reconciled for analogs of this compound?
Methodological Answer: Contradictions often arise from competing electronic and steric effects. For example:
- Case Study : A 4-tert-butyl substituent improved thermal stability (TGA data showing decomposition >250°C) but reduced solubility in polar solvents.
- Resolution : Introduce polar groups (e.g., hydroxyl or amino) on the phenyl ring while retaining tert-butyl for rigidity. Use molecular docking to predict binding pocket compatibility .
- Validation : Compare IC₅₀ values in assays with controlled solvent systems (e.g., DMSO/PBS mixtures) .
Q. What computational strategies are effective for predicting metabolic stability of this compound?
Methodological Answer:
- Step 1 : Perform DFT calculations to identify electrophilic sites (e.g., pyrrolidinone carbonyl) prone to hydrolysis or oxidation .
- Step 2 : Use CYP450 docking simulations (e.g., AutoDock Vina) to assess interactions with CYP3A4/2D6 isoforms, focusing on the chlorophenoxy moiety’s metabolic liability .
- Step 3 : Validate predictions via in vitro microsomal assays with LC-MS monitoring of degradation products .
Q. How can regioselectivity issues in benzodiazole functionalization be addressed during analog synthesis?
Methodological Answer:
- Strategy : Use directing groups (e.g., tert-butyl) to control electrophilic substitution positions. For example, tert-butyl in similar compounds directed reactions to the para position .
- Catalysis : Employ Pd(OAc)₂ with bidentate ligands (e.g., dppf) for Suzuki-Miyaura coupling at sterically hindered sites .
- Monitoring : Track reaction progress via TLC with UV-active spots (Rf ~0.2 in hexanes/EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
